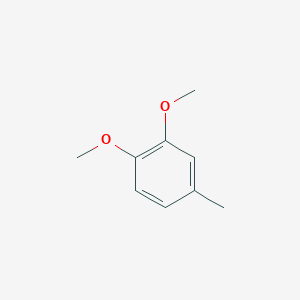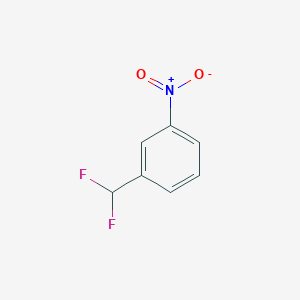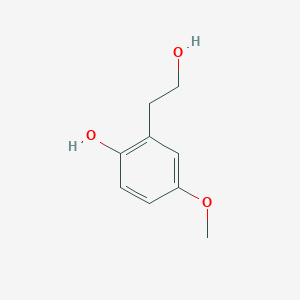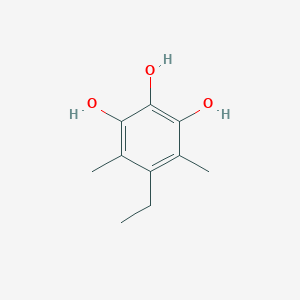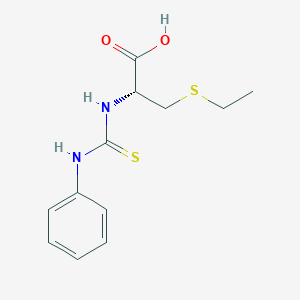
Phenylthiocarbamyl-S-ethylcysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylthiocarbamyl-S-ethylcysteine (PETC) is a chemical compound that has been widely used in scientific research. It is a derivative of cysteine that has a phenylthiocarbamyl group attached to its sulfur atom. PETC has been shown to have various biochemical and physiological effects, making it a valuable tool for studying cellular processes.
Wirkmechanismus
Phenylthiocarbamyl-S-ethylcysteine is thought to exert its effects by forming a covalent bond with the thiol group of cysteine residues in proteins. This can lead to changes in protein conformation and activity, ultimately affecting cellular processes.
Biochemische Und Physiologische Effekte
Phenylthiocarbamyl-S-ethylcysteine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of proteases, which are enzymes that break down proteins. Phenylthiocarbamyl-S-ethylcysteine has also been shown to inhibit the activity of kinases, which are enzymes that add phosphate groups to proteins. Additionally, Phenylthiocarbamyl-S-ethylcysteine has been shown to affect the redox state of cells, which can have implications for cellular signaling and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
Phenylthiocarbamyl-S-ethylcysteine has several advantages as a tool for studying cellular processes. It is a relatively small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. Phenylthiocarbamyl-S-ethylcysteine is also a reversible inhibitor, which allows for the study of dynamic processes. However, Phenylthiocarbamyl-S-ethylcysteine has some limitations as well. It can react with other thiol-containing molecules in cells, which can lead to off-target effects. Additionally, Phenylthiocarbamyl-S-ethylcysteine can be toxic at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research involving Phenylthiocarbamyl-S-ethylcysteine. One area of interest is the development of Phenylthiocarbamyl-S-ethylcysteine-based probes for imaging cysteine residues in proteins. This could provide valuable insights into protein structure and function in living cells. Another area of interest is the development of Phenylthiocarbamyl-S-ethylcysteine-based inhibitors for specific enzymes, which could have therapeutic applications. Finally, further research is needed to fully understand the effects of Phenylthiocarbamyl-S-ethylcysteine on cellular processes, including its interactions with other molecules in cells.
Synthesemethoden
Phenylthiocarbamyl-S-ethylcysteine can be synthesized through a multi-step process that involves the reaction of cysteine with phenylisothiocyanate. The resulting product is then purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
Phenylthiocarbamyl-S-ethylcysteine has been used extensively in scientific research as a tool for studying cellular processes. It has been shown to inhibit the activity of various enzymes, including proteases and kinases. Phenylthiocarbamyl-S-ethylcysteine has also been used to study the role of cysteine residues in protein structure and function.
Eigenschaften
CAS-Nummer |
118573-61-8 |
|---|---|
Produktname |
Phenylthiocarbamyl-S-ethylcysteine |
Molekularformel |
C12H16N2O2S2 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
(2R)-3-ethylsulfanyl-2-(phenylcarbamothioylamino)propanoic acid |
InChI |
InChI=1S/C12H16N2O2S2/c1-2-18-8-10(11(15)16)14-12(17)13-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,15,16)(H2,13,14,17)/t10-/m0/s1 |
InChI-Schlüssel |
VXBLCJFXZZAMPK-JTQLQIEISA-N |
Isomerische SMILES |
CCSC[C@@H](C(=O)O)NC(=S)NC1=CC=CC=C1 |
SMILES |
CCSCC(C(=O)O)NC(=S)NC1=CC=CC=C1 |
Kanonische SMILES |
CCSCC(C(=O)O)NC(=S)NC1=CC=CC=C1 |
Andere CAS-Nummern |
118573-61-8 |
Synonyme |
phenylthiocarbamyl-S-ethylcysteine PTCSEC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




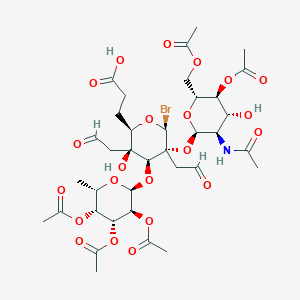
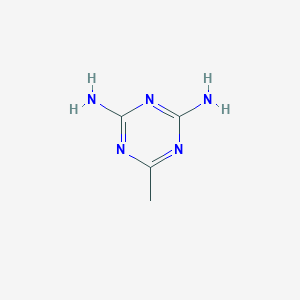
![2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione](/img/structure/B46244.png)

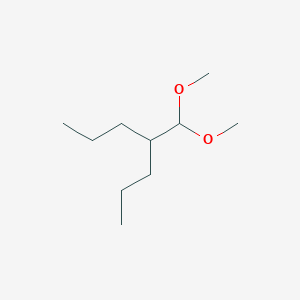

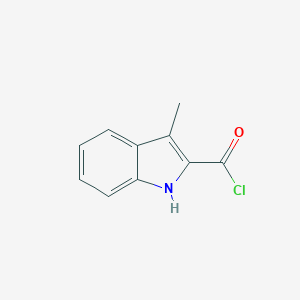
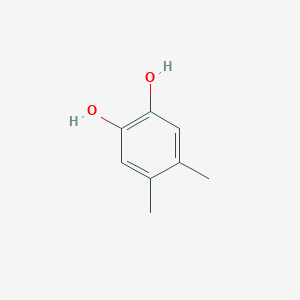
![1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B46253.png)
